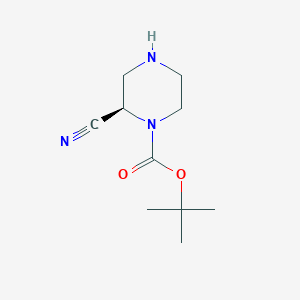

(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Overview

Description

®-tert-Butyl 2-cyanopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-cyanopiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including ®-tert-Butyl 2-cyanopiperazine-1-carboxylate, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-cyanopiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl 2-cyanopiperazine-1-carboxylate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of ®-tert-Butyl 2-cyanopiperazine-1-carboxylate depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

®-tert-Butyl 2-cyanopiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development, particularly for its piperazine moiety, which is present in many pharmaceutical drugs.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 2-cyanopiperazine-1-carboxylate

- tert-Butyl 2-cyanopiperazine-1-carboxamide

- tert-Butyl 2-cyanopiperazine-1-carboxylate hydrochloride

Uniqueness

®-tert-Butyl 2-cyanopiperazine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Biological Activity

(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 1359658-44-8

- Molecular Weight : 197.26 g/mol

The compound features a piperazine ring substituted with a tert-butyl group and a cyano group, which contributes to its biological activity.

Research indicates that this compound interacts with various biological targets, primarily in the central nervous system (CNS). Its mechanism of action may involve:

- Receptor Modulation : The compound is thought to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This modulation can influence mood, cognition, and various neurophysiological processes.

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels in the brain.

Neuropharmacological Effects

Numerous studies have explored the neuropharmacological effects of this compound:

- Antidepressant Activity : In animal models, this compound has demonstrated antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results suggest a potential for developing new antidepressant therapies.

- Anxiolytic Properties : The compound has shown anxiolytic effects in rodent models, indicating its potential utility in treating anxiety disorders.

- Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions, potentially through its action on cholinergic systems.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies show effectiveness against:

- Bacterial Strains : It has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of efficacy.

- Fungal Pathogens : Some studies suggest antifungal activity, particularly against Candida species.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Distribution : It likely crosses the blood-brain barrier, which is essential for its neuropharmacological effects.

- Metabolism : Initial studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in immobility time in forced swim tests. |

| Study B | Anxiolytic Activity | Showed reduced anxiety-like behaviors in elevated plus maze tests. |

| Study C | Antimicrobial Properties | Effective against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL. |

Properties

IUPAC Name |

tert-butyl (2R)-2-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUFWZZINYMBA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.